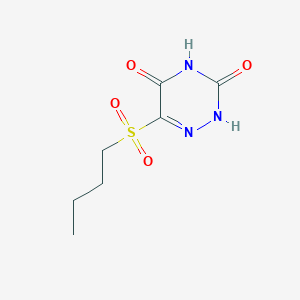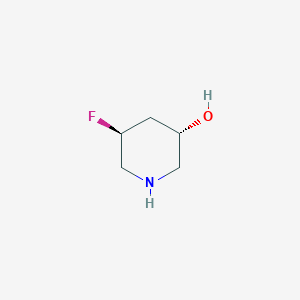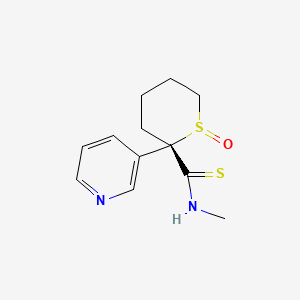
Rel-2-((1R,2S)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-2-((1R,2S)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with a complex structure It features a cyclopropyl group attached to a methoxyphenyl ring and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1R,2S)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Attachment of the Methoxyphenyl Ring: The methoxyphenyl ring is introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a suitable boronic acid or ester.
Formation of the Dioxaborolane Moiety: The dioxaborolane group is formed by reacting a boronic acid with a diol under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
化学反応の分析
Types of Reactions
Rel-2-((1R,2S)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Rel-2-((1R,2S)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
類似化合物との比較
Rel-2-((1R,2S)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
Cyclopropylboronic Acids: These compounds share the cyclopropyl and boronic acid moieties but lack the methoxyphenyl group.
Methoxyphenylboronic Acids: These compounds contain the methoxyphenyl and boronic acid groups but do not have the cyclopropyl ring.
Dioxaborolanes: These compounds feature the dioxaborolane moiety but may have different substituents.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.
特性
分子式 |
C16H23BO3 |
|---|---|
分子量 |
274.2 g/mol |
IUPAC名 |
2-[(1R,2S)-2-(2-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-10-12(13)11-8-6-7-9-14(11)18-5/h6-9,12-13H,10H2,1-5H3/t12-,13-/m1/s1 |
InChIキー |
QBMZKUDVGWBYES-CHWSQXEVSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@@H]2C3=CC=CC=C3OC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)


![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)

![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)


